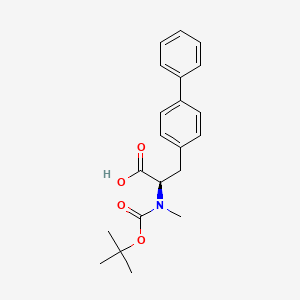

N-Boc-N-methyl-3-(biphenyl-4-yl)-D-alanine

Description

Structure

3D Structure

Properties

IUPAC Name |

(2R)-2-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]-3-(4-phenylphenyl)propanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H25NO4/c1-21(2,3)26-20(25)22(4)18(19(23)24)14-15-10-12-17(13-11-15)16-8-6-5-7-9-16/h5-13,18H,14H2,1-4H3,(H,23,24)/t18-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZUSDIXVXKSYBLT-GOSISDBHSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N(C)C(CC1=CC=C(C=C1)C2=CC=CC=C2)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N(C)[C@H](CC1=CC=C(C=C1)C2=CC=CC=C2)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H25NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

355.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Application As a Chiral Building Block in Advanced Organic Synthesis

Utility in Peptide Synthesis and Peptidomimetic Design

The incorporation of N-Boc-N-methyl-3-(biphenyl-4-yl)-D-alanine into peptide structures is a strategic approach to modulate their properties. The presence of the N-methyl group, in particular, has profound effects on the resulting peptide's conformation and biological stability.

Incorporation of this compound into Peptide Sequences

The integration of N-methylated amino acids, such as this compound, into peptide chains is a well-established strategy to enhance the pharmacological characteristics of bioactive peptides. researchgate.net The N-methylation of the peptide backbone can lead to increased resistance to enzymatic degradation by proteases, a critical factor in improving the in vivo half-life of peptide-based therapeutics. The Boc protecting group facilitates its use in solid-phase peptide synthesis (SPPS), a cornerstone technique for the assembly of peptides. youtube.comnordmann.global The synthesis process typically involves the use of coupling reagents like HATU/DIPEA to form the amide bond, with careful control of preactivation times to prevent racemization. merckmillipore.com

Conformational Control and Structural Influence in Peptidomimetic Scaffolds

N-methylation significantly impacts the conformational flexibility of the peptide backbone. nih.gov By replacing the amide proton with a methyl group, the potential for hydrogen bonding is removed, which in turn reduces the propensity for the formation of secondary structures like alpha-helices and beta-sheets. This disruption of regular secondary structures can induce turn-like conformations, often involving a cis-amide bond, a feature less common in standard peptides. merckmillipore.com This conformational control is a powerful tool in the design of peptidomimetics, compounds that mimic the structure and function of natural peptides but with improved properties.

The steric hindrance introduced by the N-methyl group restricts the rotation around the Cα-N bond, leading to a more defined and predictable local conformation. This conformational constraint is a key principle in the design of bioactive molecules, as it can lock the molecule into a biologically active conformation, thereby increasing its potency and selectivity for a specific target. The combination of N-methylation and the bulky biphenyl (B1667301) side chain in this compound provides a potent method for influencing the three-dimensional structure of synthetic peptides and peptidomimetics.

Role in the Construction of Molecular Scaffolds and Combinatorial Libraries

Beyond linear and cyclic peptides, this compound serves as a valuable building block for the construction of more complex molecular scaffolds and for the generation of combinatorial libraries. The unique conformational properties imparted by the N-methyl group and the biphenyl moiety can be used to direct the spatial orientation of functional groups appended to the scaffold.

The use of such well-defined building blocks is crucial in combinatorial chemistry, where the goal is to rapidly synthesize large numbers of diverse compounds for high-throughput screening. The predictable conformational influence of this amino acid derivative helps to reduce the conformational space of the library members, increasing the probability of identifying molecules with the desired biological activity. The biphenyl group can also serve as a versatile anchor point for further chemical modifications, allowing for the creation of a wide array of derivatives from a common scaffold.

Development of Conformationally Restricted Analogues for Structure-Function Studies

Understanding the relationship between the three-dimensional structure of a molecule and its biological function is a fundamental goal in medicinal chemistry. The synthesis of conformationally restricted analogues of bioactive peptides is a powerful strategy to probe these structure-function relationships. This compound is an ideal tool for this purpose.

By systematically replacing native amino acids with this N-methylated, bulky analogue at various positions within a peptide sequence, researchers can investigate the conformational requirements for biological activity. rsc.org The introduction of a-methylated amino acids, a related modification, has been shown to stabilize helical conformations and can significantly alter binding affinities in protein-protein interactions. rsc.org Similarly, the conformational constraints imposed by this compound can help to identify the key pharmacophoric elements and their required spatial arrangement for optimal interaction with a biological target. This information is invaluable for the rational design of more potent and selective therapeutic agents.

Structure Activity Relationship Studies and Molecular Design Principles

Impact of N-Methylation on Peptide and Peptidomimetic Conformation

N-methylation, the substitution of a methyl group onto the backbone amide nitrogen of a peptide or amino acid, is a powerful tool in medicinal chemistry for modulating the properties of peptides and peptidomimetics. nih.gov This seemingly minor modification can dramatically alter a molecule's conformational landscape and physicochemical characteristics. nih.govresearchgate.net One of the most significant effects of N-methylation is the elimination of the amide proton's ability to act as a hydrogen bond donor. mdpi.com This change can destabilize or modify secondary structures like α-helices and β-sheets by preventing the formation of intramolecular and intermolecular hydrogen bonds. mdpi.com

Furthermore, N-methylation introduces steric hindrance that can influence the equilibrium between the cis and trans conformations of the amide bond, often increasing the population of the cis isomer. acs.orgresearchgate.net The conformational flexibility of a peptide backbone can be significantly restricted by N-methylation, which can be advantageous in locking the molecule into a bioactive conformation. nih.gov This modification has been shown to enhance several key pharmacokinetic properties, including resistance to proteolytic degradation, increased lipophilicity, and improved membrane permeability, which can lead to enhanced oral bioavailability. nih.govnih.govresearchgate.net The impact of N-methylation is highly dependent on its position within a peptide sequence, making it a strategic tool for fine-tuning a molecule's biological activity and selectivity. nih.govnih.gov

Table 1: Effects of N-Methylation on Peptide and Peptidomimetic Properties

| Property | Impact of N-Methylation | Scientific Rationale | Citation |

| Conformation | Alters backbone dihedral angles; can favor cis-amide bonds. | Steric hindrance from the methyl group restricts rotation around the peptide bond. | acs.orgresearchgate.net |

| Hydrogen Bonding | Eliminates the amide proton as a hydrogen bond donor. | The nitrogen atom is tertiary, lacking a proton to participate in hydrogen bonding. | mdpi.com |

| Proteolytic Stability | Increases resistance to enzymatic degradation. | Many proteases do not recognize or cleave N-methylated amide bonds. | researchgate.netnih.gov |

| Membrane Permeability | Generally improves passive diffusion across membranes. | Reduces polar surface area by masking the hydrogen bond donor and can favor conformations that shield other polar groups. | nih.govnih.gov |

| Solubility | Can increase aqueous solubility despite increased lipophilicity. | The disruption of crystal lattice packing can lead to improved solvation. | rsc.org |

Role of the Biphenyl (B1667301) Moiety in Molecular Recognition and Binding Interactions

The biphenyl moiety is a prominent structural feature in many pharmacologically active compounds due to its unique steric and electronic properties. This group, consisting of two connected phenyl rings, provides a large, rigid, and hydrophobic surface that is adept at participating in non-covalent interactions within biological targets. arabjchem.org A primary role of the biphenyl group is to engage in π-π stacking interactions with aromatic amino acid residues such as tyrosine, phenylalanine, and tryptophan in a protein's binding pocket. nih.govnih.gov These interactions are crucial for achieving high-affinity binding and stabilizing the ligand-receptor complex. nih.gov

The biphenyl group's extended aromatic system can fit into narrow, hydrophobic clefts on a protein's surface, displacing water molecules and contributing favorably to the binding entropy. nih.govnih.gov In the context of drug design, this moiety has been successfully incorporated into inhibitors of various enzymes and receptors. For example, biphenyl-containing compounds have been developed as potent non-nucleoside reverse transcriptase inhibitors (NNRTIs) for HIV-1, where the biphenyl group enhances π-π interactions within a hydrophobic pocket. nih.gov Similarly, it serves as a key scaffold for small-molecule inhibitors targeting the PD-1/PD-L1 protein-protein interaction, a critical pathway in cancer immunotherapy. researchgate.netresearchgate.net The rotational flexibility around the single bond connecting the two phenyl rings allows the moiety to adopt an optimal conformation to maximize contact with the binding site. acs.org

Table 2: Biphenyl Moiety in Molecular Interactions

| Interaction Type | Description | Significance in Drug Design | Citation |

| π-π Stacking | Non-covalent interaction between the electron clouds of aromatic rings. | Key for high-affinity binding to aromatic residues (Tyr, Phe, Trp) in protein targets. | nih.govnih.gov |

| Hydrophobic Interactions | Favorable interaction driven by the displacement of water from nonpolar surfaces. | The large, nonpolar surface area of the biphenyl group enhances binding in hydrophobic pockets. | nih.govnih.gov |

| Van der Waals Contacts | Weak, short-range electrostatic attractions between uncharged molecules. | The extended structure allows for numerous contact points, contributing to overall binding affinity. | nih.gov |

| Conformational Anchoring | The rigid yet adaptable structure can stabilize a specific ligand conformation. | Helps to orient other functional groups on the ligand for optimal interaction with the target. | nih.gov |

Stereochemical Considerations (D-Configuration) in Structure-Activity Relationships

The stereochemistry of amino acids is a critical determinant of the structure and function of peptides and proteins. While L-amino acids are the exclusive building blocks of ribosomally synthesized proteins, the incorporation of their non-natural mirror images, D-amino acids, is a widely used strategy in medicinal chemistry. numberanalytics.comresearchgate.net The presence of a D-amino acid, such as the D-alanine configuration in N-Boc-N-methyl-3-(biphenyl-4-yl)-D-alanine, imparts several advantageous properties.

The most significant benefit of incorporating D-amino acids is the enhanced stability of the resulting peptide or peptidomimetic against degradation by proteases. researchgate.net Most endogenous proteases are stereospecific and selectively cleave peptide bonds between L-amino acids, leaving those involving D-amino acids intact. mdpi.com This increased proteolytic resistance prolongs the in vivo half-life of peptide-based drugs. Furthermore, substituting a D-amino acid into a peptide sequence can dramatically alter its secondary structure. researchgate.net For instance, a single D-amino acid substitution in an α-helix can disrupt the helical structure or induce a turn, which can be used to constrain a peptide into a specific bioactive conformation. researchgate.net In some cases, replacing all L-amino acids with their D-enantiomers can produce a peptide with similar activity to the original, provided the target is not chiral (e.g., a lipid membrane), while rendering it resistant to proteolysis. researchgate.net The use of D-alanine is particularly notable as it is a key component in the peptidoglycan layer of bacterial cell walls, making enzymes involved in its metabolism, such as D-alanine–D-alanine ligase, attractive antibiotic targets. numberanalytics.comnih.gov

Rational Design Strategies for Modulating Molecular Interactions

Rational drug design involves the deliberate creation of new molecules with a specific biological purpose, based on a thorough understanding of the target's structure and the principles of molecular interactions. sacredheart.eduwikipedia.org The structure of this compound is a clear product of such a design process, combining multiple strategic elements to create a versatile chemical tool. These strategies are aimed at developing inhibitors or modulators of protein-protein interactions (PPIs), which are often considered "undruggable" by traditional small molecules. nih.govnih.gov

The key strategies embodied in this compound include:

Peptidomimicry : The molecule mimics the basic structure of a natural amino acid while incorporating non-natural features. This allows it to interact with biological systems that recognize peptides, but with modified properties. researchgate.net

Conformational Constraint : The N-methylation serves to restrict the conformational freedom of the backbone. nih.gov This pre-organization reduces the entropic penalty upon binding to a target, potentially increasing affinity. nih.gov Methods like peptide stapling, where covalent bridges are introduced between amino acid side chains, represent another powerful approach to enforce a specific secondary structure, such as an α-helix. acs.orgnih.gov

Stereochemical Modification : The use of a D-amino acid provides metabolic stability, a crucial consideration for developing therapeutic agents. researchgate.netmdpi.com

Side-Chain Engineering : The biphenyl group is a carefully chosen side chain designed to engage in specific hydrophobic and π-stacking interactions at the target interface. nih.gov Identifying such key interaction "hotspots" is a central goal of structure-based design. frontiersin.org

Computational tools, including molecular docking and molecular dynamics simulations, play a vital role in modern rational design. nih.govplos.org These methods allow researchers to predict how a designed molecule will bind to its target and to refine its structure to optimize interactions before undertaking costly chemical synthesis. sacredheart.edunih.gov

Computational Chemistry and Modeling Approaches

Molecular Dynamics Simulations for Conformational Analysis of N-Boc-N-methyl-3-(biphenyl-4-yl)-D-alanine Derivatives

Molecular dynamics (MD) simulations are a cornerstone of computational analysis, offering a dynamic view of molecular behavior over time. For derivatives of this compound, MD simulations are instrumental in exploring their vast conformational space. The N-methylation of peptide backbones, a key feature of this compound, is known to enhance proteolytic stability and can lead to improved pharmacological properties. researchgate.net

Studies on peptides containing N-methylated alanine (B10760859) have revealed that these modifications significantly influence the conformational landscape. researchgate.net For instance, MD simulations have shown that N-methylated peptides can adopt stable secondary structures, such as β-strands, in solution. researchgate.net The interaction with solvent molecules plays a crucial role in dictating these conformations. researchgate.net The conformational behavior of such peptides is critical for their biological activity, as it governs how they interact with their molecular targets. researchgate.net

MD simulations can be performed using various software packages like GROMACS or NAMD, often employing force fields suitable for peptides. researchgate.netnih.gov These simulations typically involve solvating the molecule in a water box and running the simulation for a sufficient duration (e.g., nanoseconds) to observe conformational changes and achieve equilibrium. nih.govmdpi.com Analysis of the simulation trajectories provides valuable information on the stability of different conformations and the non-covalent interactions that maintain them. researchgate.net

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Predictions

Density Functional Theory (DFT) is a quantum mechanical method used to investigate the electronic structure and reactivity of molecules. aps.orgnih.gov For this compound, DFT calculations can provide deep insights into its chemical properties. These calculations can determine various parameters that are crucial for understanding its reactivity.

One key application of DFT is the calculation of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies. The energy gap between HOMO and LUMO is a critical indicator of a molecule's chemical reactivity, polarizability, and biological activity. nih.gov A smaller energy gap generally suggests higher reactivity. nih.gov

Furthermore, DFT can be used to generate Molecular Electrostatic Potential (MEP) maps. nih.gov These maps visualize the electrostatic potential on the molecule's surface, identifying regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). nih.govnih.gov This information is invaluable for predicting how the molecule will interact with other molecules, including biological targets. nih.gov

DFT calculations are typically performed using specific basis sets, such as 6-311G(d,p), and various functionals like B3LYP or B3PW91. nih.gov The results of these calculations, including optimized geometries (bond lengths and angles), provide a static but highly detailed picture of the molecule's electronic properties. nih.gov

Molecular Docking and Binding Site Identification in Protein-Ligand Interactions

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when it binds to a target protein. researchgate.net This method is essential for identifying potential binding sites and understanding the nature of the interactions between this compound or its derivatives and their biological targets. researchgate.netrrsociology.ru

The process involves placing the ligand in the binding site of a protein and evaluating the binding affinity using a scoring function. nih.gov Lower binding energies, typically expressed in kcal/mol, indicate a more favorable binding interaction. semanticscholar.org Docking studies can reveal crucial interactions such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions that stabilize the protein-ligand complex. researchgate.netrrsociology.ru

For example, in studies of similar compounds, docking has been used to understand how they fit within the active site of an enzyme, thereby inhibiting its function. researchgate.net The visualization of the docked complex provides a 3D representation of the binding mode, which can guide the design of more potent and selective inhibitors. rrsociology.ru The accuracy of docking can be enhanced by validating the protocol, for instance, by redocking a known co-crystallized ligand and comparing the predicted pose with the experimental structure. semanticscholar.org

Prediction of Molecular Interactions and Structure-Function Correlations

By integrating the findings from MD simulations, DFT calculations, and molecular docking, it is possible to predict the key molecular interactions that govern the biological function of this compound derivatives. This integrated approach allows for the establishment of structure-function correlations.

For instance, the conformational preferences identified through MD simulations can be used as starting points for docking studies, potentially leading to more accurate predictions of binding modes. researchgate.net DFT calculations can explain the nature of the observed interactions in docking poses, such as the role of specific functional groups in forming hydrogen bonds or engaging in pi-stacking interactions. nih.gov

Studies on related N-methylated compounds have shown that N-methylation can influence biological activity, such as enhancing the inhibition of certain enzymes. mdpi.com Computational analyses can help to rationalize these observations at a molecular level. By correlating specific structural features (e.g., the presence of the N-methyl group or the biphenyl (B1667301) moiety) with predicted binding affinities and interaction patterns, researchers can develop hypotheses about the determinants of activity. These hypotheses can then be tested experimentally, creating a feedback loop between computational prediction and experimental validation.

Future Directions and Emerging Research Avenues

Development of Novel Synthetic Methodologies for N-Boc-N-methyl-3-(biphenyl-4-yl)-D-alanine and Analogues

The synthesis of complex, sterically hindered, and stereochemically defined amino acids like this compound presents ongoing challenges. Future research is anticipated to focus on developing more efficient, scalable, and stereoselective synthetic routes.

Furthermore, the development of novel protecting group strategies and more efficient N-methylation techniques will be crucial. While the Boc (tert-butoxycarbonyl) group is standard, its removal often requires acidic conditions that may not be compatible with all desired functionalities in more complex analogues. Research into alternative, orthogonally cleavable protecting groups could offer greater synthetic flexibility. For N-methylation, traditional methods using reagents like methyl iodide and sodium hydride can sometimes lead to over-methylation or racemization. nih.govmonash.edu Future methodologies may explore enzymatic or chemoenzymatic approaches, which can offer higher selectivity and milder reaction conditions. nih.gov A patent for the preparation of an N-Boc-biphenyl alanine (B10760859) derivative suggests a route involving condensation, reduction, and Boc protection, highlighting an area for potential industrial process optimization. google.com

The table below summarizes potential areas for synthetic methodology development.

| Research Focus Area | Potential Methodologies | Anticipated Advantages |

| Stereocontrol | Asymmetric catalysis (e.g., using chiral phosphine (B1218219) ligands with Rhodium or Iridium), enzymatic resolution | Higher enantiomeric purity, reduced need for chiral chromatography |

| N-Methylation | Chemoenzymatic methods, improved chemical reagents (e.g., less hazardous methylating agents) | Greater selectivity, milder reaction conditions, improved safety profile |

| Protecting Groups | Orthogonal protecting group strategies (e.g., Fmoc, Cbz in combination with Boc) | Enhanced synthetic flexibility for building larger peptide structures |

| Route Efficiency | Convergent synthesis, one-pot reactions, flow chemistry | Reduced number of steps, higher overall yield, easier scalability |

Exploration of New Applications in Advanced Materials Science and Supramolecular Chemistry

The biphenyl (B1667301) group in this compound is a key structural feature that suggests significant potential for applications in materials science and supramolecular chemistry. Aromatic amino acids and their derivatives are known to participate in π-π stacking interactions, which can drive the self-assembly of molecules into ordered nanostructures. rsc.orgbeilstein-journals.org

Future research is expected to investigate the self-assembly properties of this compound and its analogues. It is plausible that this compound could form various supramolecular structures such as nanofibers, nanotubes, or hydrogels. nih.gov The N-Boc and N-methyl groups can influence the packing and hydrogen bonding patterns, potentially leading to materials with unique morphologies and properties. The self-assembly of similar Boc-protected dipeptides has been shown to result in piezoelectric electrospun fibers, an area that could be explored for this compound. rsc.org

The incorporation of this amino acid into peptides could lead to the development of novel biomaterials. Peptides containing non-proteinogenic amino acids can exhibit enhanced stability and unique folding patterns. nih.govprepchem.com The rigid biphenyl side chain could be used to create specific secondary structures, such as β-sheets or turns, within a peptide sequence. acs.org These structured peptides could then be used as building blocks for more complex materials with applications in tissue engineering, drug delivery, or as functional surfaces. acs.orgnih.gov For instance, amino acid-based polymers are being explored as biodegradable materials for medical devices and controlled drug release systems. beilstein-journals.org The unique properties of this compound could be harnessed to create polymers with tailored mechanical and biodegradable properties. beilstein-journals.org

The table below outlines potential applications in materials science.

| Potential Application | Underlying Principle | Example Research Direction |

| Supramolecular Gels | Self-assembly driven by π-π stacking and hydrogen bonding | Investigation of gelation in various solvents and response to stimuli (pH, temperature) |

| Nanostructured Materials | Controlled self-assembly into ordered structures | Formation of nanofibers or nanotubes for use in electronics or as templates for catalysis |

| Peptide-Based Biomaterials | Incorporation into peptides to control folding and assembly | Design of peptides that form stable hydrogels for 3D cell culture |

| Functional Polymers | Use as a monomer in polymerization reactions | Synthesis of biodegradable polymers with enhanced thermal or mechanical properties due to the biphenyl group |

| Molecular Templates | Use of self-assembled monolayers for surface patterning | Creation of highly ordered surfaces for the controlled growth of other materials or for use in biosensors |

Advanced Computational Studies for Rational Design and Optimization of this compound Derivatives

Computational chemistry offers powerful tools for the rational design and optimization of molecules like this compound and its derivatives. frontiersin.org Future research will likely leverage these methods to predict the properties of new analogues and to guide synthetic efforts towards compounds with desired functionalities.

Molecular dynamics (MD) simulations can be used to explore the behavior of this amino acid within a larger molecular system, such as a peptide chain or a self-assembled aggregate. nih.gov These simulations can provide insights into how the biphenyl side chain interacts with its environment and with other molecules, which is essential for understanding and predicting self-assembly behavior or binding to a biological target. nih.gov

Furthermore, computational tools can be used for the de novo design of peptides and peptidomimetics containing this compound. acs.org By modeling the interactions of this amino acid with a target protein, for example, it may be possible to design potent and selective inhibitors of protein-protein interactions. acs.org The unique combination of a bulky, hydrophobic side chain and a modified backbone makes this compound a valuable building block for creating peptidomimetics with improved pharmacological properties, such as increased stability against enzymatic degradation. nih.gov

The table below details potential areas for computational investigation.

| Computational Method | Research Goal | Potential Outcome |

| Density Functional Theory (DFT) | Determine stable conformations and electronic properties | Understanding of the intrinsic conformational preferences of the molecule and its reactivity |

| Molecular Dynamics (MD) | Simulate behavior in solution and in complex with other molecules | Prediction of self-assembly pathways and binding modes to biological targets |

| Quantitative Structure-Activity Relationship (QSAR) | Correlate structural features with biological activity or material properties | Development of predictive models to guide the design of new analogues with enhanced properties |

| De Novo Design Algorithms | Design novel peptides or peptidomimetics containing the amino acid | Creation of new molecules with specific functions, such as enzyme inhibitors or receptor ligands |

Q & A

Basic Research Questions

Q. How is N-Boc-N-methyl-3-(biphenyl-4-yl)-D-alanine synthesized, and what purification methods ensure enantiomeric purity?

- Methodology : The synthesis typically involves carbodiimide-mediated coupling (e.g., EDC/HOBt) between N-Boc-protected D-alanine derivatives and biphenyl-4-ylmethyl halides. Boc deprotection is achieved using trifluoroacetic acid (TFA) in dichloromethane. Enantiomeric purity is confirmed via chiral HPLC or polarimetry, with purification via flash chromatography using gradients of ethyl acetate/hexane .

Q. What analytical techniques are critical for structural characterization of this compound?

- Methodology : X-ray crystallography (using SHELXL for refinement) resolves the crystal structure, while NMR (¹H, ¹³C) confirms stereochemistry and functional groups. High-resolution mass spectrometry (HRMS) validates molecular weight. For Boc-group stability, thermogravimetric analysis (TGA) under nitrogen is recommended .

Q. How do researchers assess the stability of the Boc protecting group under varying pH conditions?

- Methodology : Stability studies involve incubating the compound in buffers (pH 1–12) at 25–37°C. Degradation is monitored via HPLC, with LC-MS identifying byproducts (e.g., free amine from Boc cleavage). Kinetic modeling determines half-lives, particularly under acidic conditions mimicking gastric environments .

Advanced Research Questions

Q. What experimental strategies evaluate this compound's inhibitory activity against bacterial D-alanine ligase (Ddl)?

- Methodology : Enzyme inhibition assays use purified Ddl (e.g., from Streptococcus sanguinis) with ATP, D-alanine, and varying inhibitor concentrations. Activity is measured via ADP release (coupled NADH oxidation assay). Molecular docking (e.g., GOLD software) predicts binding modes, focusing on interactions with the ATP-binding pocket .

Q. How can metabolic stability in mammalian systems be assessed to guide in vivo studies?

- Methodology : Incubate the compound with liver microsomes (human/rat) and quantify remaining parent molecule via LC-MS/MS. Track urinary excretion kinetics in animal models using stable isotope-labeled analogs. Fractional excretion (FE) calculations using D-asparagine as a reference correct for renal reabsorption variability .

Q. What mechanisms explain discrepancies between enzymatic inhibition data and bacterial growth assays?

- Analysis : Resistance may arise from overexpression of Ddl (e.g., M. smegmatis mutants with 20-fold higher enzyme activity) or efflux pumps. Transcriptomic profiling (RNA-seq) of treated bacteria identifies upregulated genes, while competitive assays with D-alanine confirm target specificity .

Data Interpretation and Conflict Resolution

Q. How should researchers address contradictions in crystallographic vs. solution-phase conformational data?

- Resolution : Compare X-ray structures (rigid lattice) with NMR-derived NOE restraints in solution. Molecular dynamics simulations (e.g., AMBER) model flexibility of the biphenyl moiety. Free-energy landscapes identify dominant conformers under physiological conditions .

Q. Why might in vitro enzyme inhibition not correlate with in vivo antibacterial efficacy?

- Analysis : Poor membrane permeability (logP < 3) or efflux by multidrug resistance (MDR) transporters reduces intracellular concentration. Modify the compound with lipophilic substituents (e.g., fluorinated biphenyls) and test against efflux-deficient strains (e.g., E. coli ΔAcrAB) .

Methodological Best Practices

- Stereochemical Integrity : Use chiral stationary phases (e.g., Chiralpak AD-H) for HPLC to ensure >99% enantiomeric excess.

- Enzyme Assay Controls : Include D-cycloserine (known Ddl inhibitor) as a positive control and monitor ATP hydrolysis to rule out non-specific effects .

- Metabolic Tracking : Isotope-labeled (¹³C/²H) analogs enable precise pharmacokinetic profiling without interference from endogenous D-alanine .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.